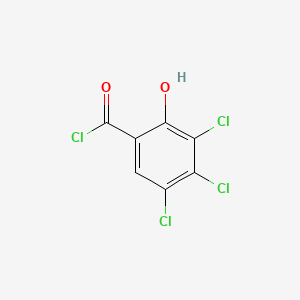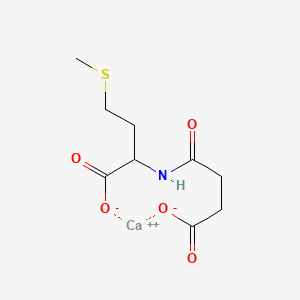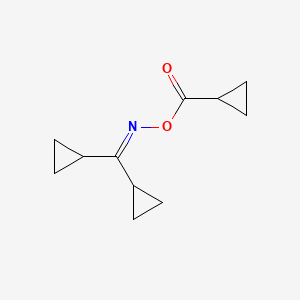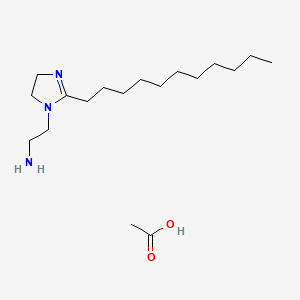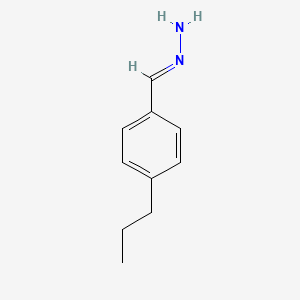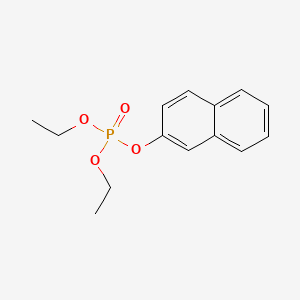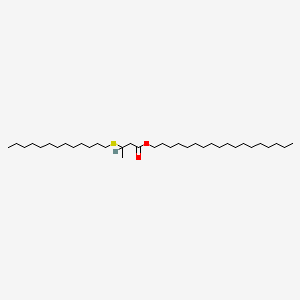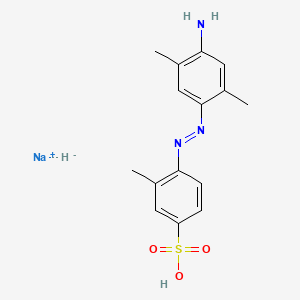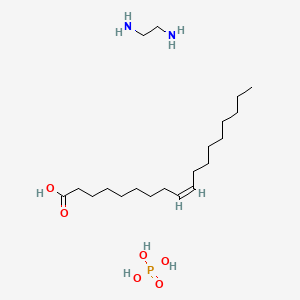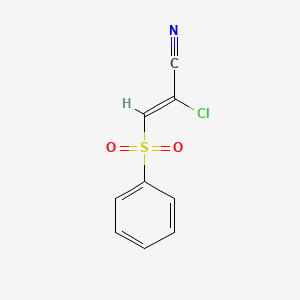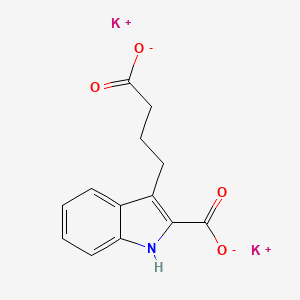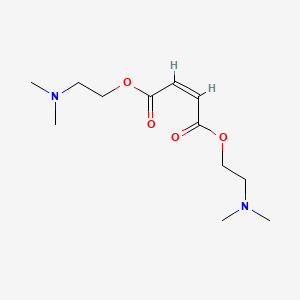
Bis(2-(dimethylamino)ethyl) maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-(dimethylamino)ethyl) maleate: is an organic compound with the molecular formula C12H22N2O4 . It is a derivative of maleic acid and is characterized by the presence of two dimethylaminoethyl groups. This compound is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions:
Reaction of Sodium Dimethylaminoethanol and Sulfur Trioxide or Chlorosulfonic Acid: This method involves the reaction of sodium dimethylaminoethanol with sulfur trioxide or chlorosulfonic acid to produce bis(2-(dimethylamino)ethyl) ether, which can then be esterified with maleic acid to form bis(2-(dimethylamino)ethyl) maleate.
Reaction of Trimethylamine with Dichloroethyl Ether or Dimethylaminoethoxyethyl Ether: This method involves the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether, followed by esterification with maleic acid.
One-Step Synthesis of Dimethylamine and Monoethylene Glycol under Solid Catalyst: This method involves the reaction of dimethylamine with monoethylene glycol in the presence of a solid catalyst, followed by esterification with maleic acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification processes using maleic acid and the appropriate dimethylaminoethyl derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Bis(2-(dimethylamino)ethyl) maleate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylaminoethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives, potentially leading to the formation of simpler amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Polymerization: It is used in the synthesis of polymers, particularly in the production of flexible polyurethane foams.
Biology:
Biochemical Research: This compound is used in biochemical research to study enzyme interactions and protein modifications.
Medicine:
Drug Development: this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry:
作用機序
The mechanism of action of bis(2-(dimethylamino)ethyl) maleate involves its interaction with molecular targets such as enzymes and proteins. The dimethylaminoethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity and function. This compound can also act as a ligand, stabilizing reaction intermediates and facilitating various chemical transformations .
類似化合物との比較
Bis(2-dimethylaminoethyl) ether: This compound is similar in structure but lacks the maleate ester group.
Dimethylaminoethyl methacrylate: This compound is used in polymer synthesis and has similar catalytic properties.
Uniqueness: Bis(2-(dimethylamino)ethyl) maleate is unique due to the presence of the maleate ester group, which enhances its reactivity and makes it suitable for a wider range of applications compared to its analogs. The maleate group also imparts additional stability and solubility properties, making it a valuable compound in both research and industrial settings .
特性
CAS番号 |
86178-63-4 |
|---|---|
分子式 |
C12H22N2O4 |
分子量 |
258.31 g/mol |
IUPAC名 |
bis[2-(dimethylamino)ethyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H22N2O4/c1-13(2)7-9-17-11(15)5-6-12(16)18-10-8-14(3)4/h5-6H,7-10H2,1-4H3/b6-5- |
InChIキー |
HAHZVQOXFHJPOX-WAYWQWQTSA-N |
異性体SMILES |
CN(C)CCOC(=O)/C=C\C(=O)OCCN(C)C |
正規SMILES |
CN(C)CCOC(=O)C=CC(=O)OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





